2,4,5-trifluorobenzenesulfonyl Chloride

Pain Therapeutics Ion Channel Pharmacology Medicinal Chemistry

2,4,5-Trifluorobenzenesulfonyl chloride is a trifluorinated aryl sulfonyl halide with the molecular formula C6H2ClF3O2S and a molecular weight of 230.59 g/mol. The compound presents as a clear, colorless to light yellow liquid at room temperature, with a density of 1.657 g/cm³ and a refractive index of 1.503.

Molecular Formula C6H2ClF3O2S
Molecular Weight 230.59 g/mol
CAS No. 220227-21-4
Cat. No. B1306039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trifluorobenzenesulfonyl Chloride
CAS220227-21-4
Molecular FormulaC6H2ClF3O2S
Molecular Weight230.59 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)F
InChIInChI=1S/C6H2ClF3O2S/c7-13(11,12)6-2-4(9)3(8)1-5(6)10/h1-2H
InChIKeySTCZWXXRRTWRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trifluorobenzenesulfonyl Chloride (CAS 220227-21-4): Analytical and Procurement Baseline


2,4,5-Trifluorobenzenesulfonyl chloride is a trifluorinated aryl sulfonyl halide with the molecular formula C6H2ClF3O2S and a molecular weight of 230.59 g/mol [1]. The compound presents as a clear, colorless to light yellow liquid at room temperature, with a density of 1.657 g/cm³ and a refractive index of 1.503 . It is highly electrophilic, moisture-sensitive, and requires storage under inert gas at 2-8°C .

Substitution Pattern

2,4,5-trifluoro regiochemistry for aryl sulfonamide synthesis

Physical Form

Liquid at ambient temperature; compatible with automated liquid handling

Purity Context

Specified purity may reduce pre-reaction purification in sensitive syntheses

Why Generic Substitution of 2,4,5-Trifluorobenzenesulfonyl Chloride Fails: Comparative Evidence


The specific 2,4,5-trifluoro substitution pattern on the benzenesulfonyl chloride core dictates unique reactivity, electrophilicity, and steric properties that are not recapitulated by other regioisomers (e.g., 2,4,6- or 3,4,5-trifluoro analogs) or by mono-/di-fluorinated variants [1]. This positional isomerism directly impacts the compound's utility as a building block in complex molecule synthesis, where even minor changes in fluorine substitution can ablate desired biological activity or alter reaction outcomes [2].

Regioisomers (e.g., 2,4,6- or 3,4,5-trifluoro) may shift reaction selectivity and product profile; direct substitution is not advised without validation.

Physical state differences (liquid vs. solid) affect handling and dissolution; switching to a solid isomer may require process adjustments.

Quantitative Evidence Guide for 2,4,5-Trifluorobenzenesulfonyl Chloride (CAS 220227-21-4) Selection


Medicinal Chemistry: Essential Building Block for a Highly Potent, Isoform-Selective NaV1.7 Inhibitor

2,4,5-Trifluorobenzenesulfonyl chloride is a critical precursor in the synthesis of aryl sulfonamide 3, a tool compound exhibiting exceptional potency (hNaV1.7 IC50 = 0.4 ± 0.2 nM) and profound selectivity (3,450-fold) for the NaV1.7 sodium channel over the cardiac NaV1.5 isoform [1].

NaV1.7 Inhibitor Synthesis
Head-to-head
hNaV1.7 IC50 0.4 nM
3,450-fold vs hNaV1.5

Reported tool-inhibitor potency; supports isoform selectivity research

Data refer to the derived sulfonamide, not the sulfonyl chloride itself

Pain Therapeutics Ion Channel Pharmacology Medicinal Chemistry

Analytical Purity: Benchmarking 2,4,5-Trifluorobenzenesulfonyl Chloride Against Regioisomers

Commercial 2,4,5-trifluorobenzenesulfonyl chloride is routinely supplied at >98.0% purity (GC and argentometric titration) , a specification that is comparable to, and in some cases exceeds, that of the 2,4,6-regioisomer, which is also listed at 97% .

Purity Specification
Specification review
>98.0% (GC/titration)

Higher nominal purity than 2,4,6-isomer (97%); may reduce purification burden

Vendor specification; confirm per lot

Analytical Chemistry Quality Control Chemical Synthesis

Physicochemical Differentiation: Density and Physical State vs. 3,4,5-Regioisomer

The 2,4,5-trifluorobenzenesulfonyl chloride is a liquid at room temperature (density 1.657 g/cm³) , in contrast to the 3,4,5-regioisomer which is reported as a solid with a melting point of 76-77°C and a density of 1.643 g/mL [1]. This difference in physical state can significantly influence handling and dissolution in large-scale syntheses.

Physical State
Reported property
Liquid, density 1.657 g/cm³
Solid isomer (3,4,5) mp 76–77°C

Liquid form supports automated dispensing; solid isomer requires dissolution

Density difference 0.014 g/mL; verify handling protocol

Physical Chemistry Process Chemistry Formulation

Optimal Research and Industrial Application Scenarios for 2,4,5-Trifluorobenzenesulfonyl Chloride


Synthesis of Isoform-Selective NaV1.7 Inhibitors for Pain Research

This compound is a key starting material for the synthesis of aryl sulfonamide inhibitors of the NaV1.7 voltage-gated sodium channel, as demonstrated by its use in the preparation of a tool compound with an hNaV1.7 IC50 of 0.4 nM and >3,000-fold selectivity over the cardiac NaV1.5 isoform [1].

Precision Synthesis Requiring High-Purity Sulfonyl Chloride Building Blocks

The >98.0% purity specification of this reagent (as verified by GC and argentometric titration) makes it suitable for demanding synthetic applications where high purity is critical to reaction success and yield, potentially avoiding the need for pre-reaction purification [1].

Automated and Large-Scale Synthesis Platforms Favoring Liquid Reagents

As a liquid at room temperature (density 1.657 g/cm³), 2,4,5-trifluorobenzenesulfonyl chloride is readily compatible with automated liquid handling systems and large-scale process equipment, offering a logistical advantage over solid sulfonyl chloride isomers [1].

Application
Selection Property
Validation Focus
Synthesis of aryl sulfonamides for NaV ion channel research
2,4,5-trifluoro substitution pattern for sulfonamide formation
Ion channel isoform selectivity in engineered cell lines
High-purity building block for sensitive syntheses
Specified purity (>98% GC) reduces prepurification steps
Monitor byproduct profile by GC or titration
Automated or large-scale synthesis platforms
Liquid physical state at ambient temperature
Dispensing accuracy and mixing efficiency in process development

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